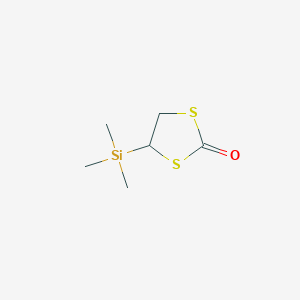
4-(Trimethylsilyl)-1,3-dithiolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trimethylsilyl)-1,3-dithiolan-2-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a dithiolanone ring. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)-1,3-dithiolan-2-one typically involves the reaction of trimethylsilyl chloride with a suitable dithiolanone precursor. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid by-product. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
4-(Trimethylsilyl)-1,3-dithiolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolanone ring to a dithiolane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Fluoride sources like tetrabutylammonium fluoride are employed to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
科学的研究の応用
4-(Trimethylsilyl)-1,3-dithiolan-2-one has several applications in scientific research:
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the modification of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Trimethylsilyl)-1,3-dithiolan-2-one involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The dithiolanone ring can participate in redox reactions, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.
Trimethylsilyl azide: Employed in azide-alkyne cycloaddition reactions.
Trimethylsilyl fluoride:
Uniqueness
4-(Trimethylsilyl)-1,3-dithiolan-2-one is unique due to its combination of a trimethylsilyl group and a dithiolanone ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these features .
特性
CAS番号 |
94719-18-3 |
|---|---|
分子式 |
C6H12OS2Si |
分子量 |
192.4 g/mol |
IUPAC名 |
4-trimethylsilyl-1,3-dithiolan-2-one |
InChI |
InChI=1S/C6H12OS2Si/c1-10(2,3)5-4-8-6(7)9-5/h5H,4H2,1-3H3 |
InChIキー |
SQKQVHBFFIHBKD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1CSC(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
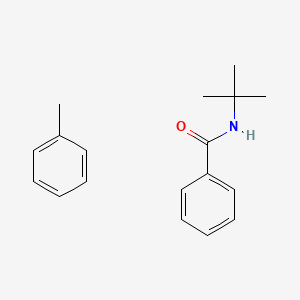
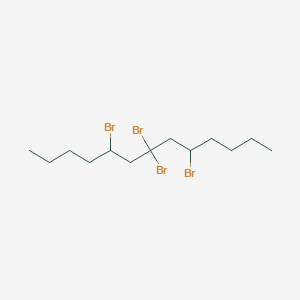
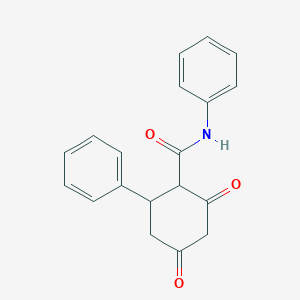
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
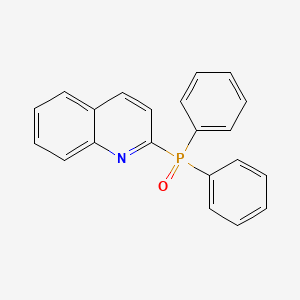
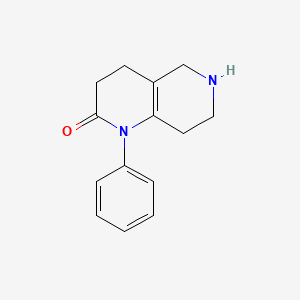
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
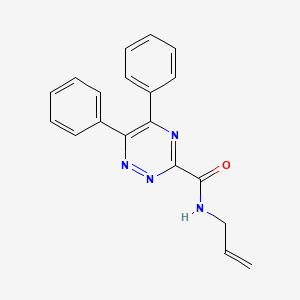
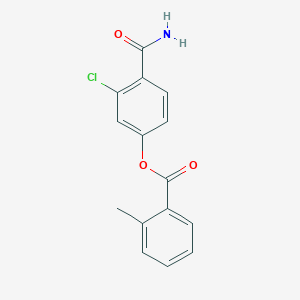
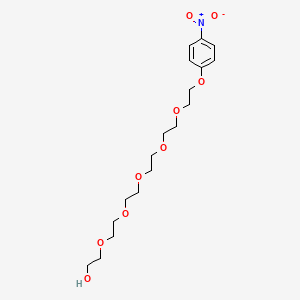
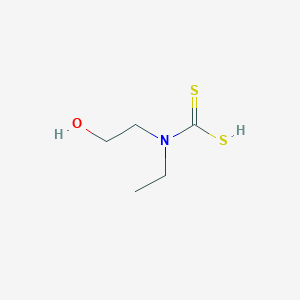
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
